Hydroxyethylcysteine

Description

Contextualization of Hydroxyethylcysteine (B131558) as a Cysteine Derivative

Hydroxyethylcysteine is a derivative of the amino acid cysteine. Cysteine is characterized by the presence of a thiol (-SH) group, which is highly reactive and plays a crucial role in various biological processes. In Hydroxyethylcysteine, a hydroxyethyl (B10761427) group (-CH2CH2OH) is attached to the sulfur atom of the cysteine molecule. This structural modification is a key feature that defines its biochemical significance.

The formation of S-substituted cysteine derivatives is a common metabolic pathway. nih.gov For instance, (R)-S-(2-hydroxyethyl)cysteine has been isolated from the roots of the plant Petiveria alliacea. nih.gov This highlights that while often studied in the context of xenobiotic metabolism in humans, hydroxyethylcysteine derivatives can also occur naturally in the botanical kingdom.

More complex forms, such as N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine, are mercapturic acids. ontosight.ai These are formed through the conjugation of electrophilic compounds with glutathione (B108866), a critical process for detoxification. ontosight.ai The resulting molecule is more water-soluble, facilitating its excretion from the body. ontosight.aiontosight.ai The core structure remains a cysteine backbone, modified with additional chemical groups that influence its properties and biological interactions. ontosight.aiontosight.ai

Overview of Hydroxyethylcysteine in Biochemical Research

Biochemical research on Hydroxyethylcysteine predominantly centers on its function as a biomarker for exposure to ethylene (B1197577) and ethylene-releasing compounds. nih.goviarc.fr When ethylene enters the body, it can be metabolized to ethylene oxide, a reactive epoxide. nih.goviarc.fr This epoxide can then react with biological macromolecules, including the cysteine residues in proteins and glutathione. The conjugation of ethylene oxide with glutathione, followed by enzymatic processing, leads to the formation of N-acetyl-S-(2-hydroxyethyl)cysteine, which is then excreted in the urine. ontosight.ai

The detection and quantification of Hydroxyethylcysteine and its N-acetylated form in urine are therefore utilized as reliable indicators of exposure to ethylene and its precursors, such as vinyl chloride. ontosight.aicdc.gov For example, N-acetyl-S-(2-hydroxyethyl)cysteine has been identified as a urinary metabolite in rats exposed to vinyl chloride. cdc.gov Similarly, it serves as a biomarker for acrylonitrile (B1666552) exposure, where it is formed as a metabolite in detoxification pathways. smolecule.com

Furthermore, research has extended to other derivatives, such as N-acetyl-S-(2-hydroxy-3-butenyl)cysteine, which is a biomarker for 1,3-butadiene (B125203) exposure. The study of these various Hydroxyethylcysteine derivatives provides valuable insights into the metabolic pathways of different xenobiotics and their potential health implications. smolecule.com

Historical Perspectives on Hydroxyethylcysteine Identification and Early Research

Early research leading to the identification of Hydroxyethylcysteine is closely linked to studies on the metabolism of industrial chemicals. In the 1970s, researchers investigating the metabolic fate of ethylene and vinyl chloride began to identify sulfur-containing metabolites in urine.

Ehrenberg et al. (1977) identified S-(2-Hydroxyethyl)cysteine as a metabolite of ethylene in urine, accounting for a percentage of the administered radioactive carbon-14. iarc.fr This finding, along with the detection of hydroxyethyl derivatives on hemoglobin, provided evidence that ethylene is metabolized to ethylene oxide in the body. iarc.fr

Subsequent studies on vinyl chloride metabolism in rats also identified N-acetyl-S-(2-hydroxyethyl)cysteine as a urinary metabolite. cdc.gov These early investigations established the fundamental pathway of glutathione conjugation and subsequent formation of mercapturic acids as a key detoxification mechanism for these compounds. cdc.gov The consistency of these findings across different studies solidified the role of Hydroxyethylcysteine as a key biomarker in toxicology and occupational health. ontosight.aicdc.gov

Interactive Data Table: Properties of Hydroxyethylcysteine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Parent Compound(s) |

| S-2-Hydroxyethyl-L-cysteine | C5H11NO3S | 165.211 | Ethylene, Ethylene Oxide |

| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | C7H13NO4S | 191.24 | Ethylene Oxide, Vinyl Chloride |

| N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine | C8H12N2O4S | 232.26 | Acrylonitrile |

| N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine, (S)-isomer | C13H17NO4S | 283.34 | Styrene Oxide |

| N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine | C9H15NO4S | 233.28 | 1,3-Butadiene |

Structure

3D Structure

Properties

IUPAC Name |

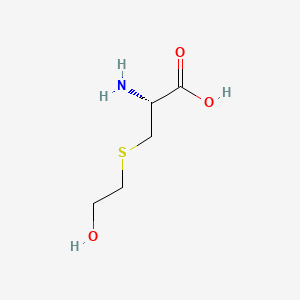

(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFRVMDVLYIXJF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914076 | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-98-2, 97170-10-0 | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine, S-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Chemical Methodologies for Hydroxyethylcysteine and Its Derivatives

Chemoenzymatic and Chemical Synthesis Strategies for Hydroxyethylcysteine (B131558)

The synthesis of S-(2-hydroxyethyl)cysteine (HEC) and its analogs can be achieved through both chemoenzymatic and purely chemical routes. These methods leverage the inherent reactivity of the cysteine thiol group and can be tailored to produce specific derivatives.

Direct hydroxyethylation of the thiol group in cysteine is a primary method for synthesizing HEC. This reaction typically involves treating cysteine with ethylene (B1197577) oxide in an aqueous solution. researchgate.net The sulfur atom of cysteine acts as a nucleophile, attacking the epoxide ring of ethylene oxide to form a stable thioether bond. researchgate.netcreative-proteomics.com This process can also lead to the formation of a sulfonium (B1226848) derivative through double alkylation of the mercapto group. researchgate.net

Analogous reactions can be performed with other electrophilic reagents to generate a variety of S-substituted cysteine derivatives. For instance, reacting cysteine with α,β-unsaturated carbonyl compounds can lead to the formation of cysteine conjugates. colab.ws The specific products of these reactions can be influenced by factors such as the pH of the reaction medium. colab.ws

Chemoenzymatic approaches also offer a pathway to S-substituted cysteine derivatives. Enzymes like cysteine synthase can catalyze the reaction between thiols and serine to form new cysteine derivatives, demonstrating a broad substrate scope that includes various alkyl mercaptans. scispace.com This enzymatic method can be a valuable tool for detoxification mechanisms and for exploring metabolic pathways. scispace.com

The elaboration of HEC can also be achieved through the chemical modification of pre-existing cysteine derivatives. For example, N-acetyl-L-cysteine can be reacted with iodoethanol-d4 in the presence of pyridine (B92270) and acetonitrile (B52724) to produce deuterated N-acetyl-S-(2-hydroxyethyl)-L-cysteine. oup.com This method highlights the utility of starting with a protected cysteine derivative to achieve specific modifications.

Furthermore, the synthesis of various S-aryl-L-cysteine derivatives can be accomplished by coupling cysteine or its derivatives with aryl halides. google.com This approach is useful for creating a diverse library of compounds for studying metabolic pathways and for potential pharmaceutical applications. google.com The reaction conditions, such as temperature and the stoichiometry of the reactants, can be optimized to improve the yield of the desired S-aryl cysteine. google.com

Protecting groups are often employed in the synthesis of cysteine derivatives to control the reactivity of the thiol group and other functional groups present in the molecule. rsc.org The choice of protecting group is critical, as it must be stable under the reaction conditions and easily removable without affecting the rest of the molecule. rsc.org

Synthesis of N-Acetyl-S-(2-hydroxyethyl)cysteine and Other Mercapturic Acid Derivatives

N-Acetyl-S-(2-hydroxyethyl)cysteine is a well-known mercapturic acid, which is a class of metabolites formed during the detoxification of xenobiotics. ontosight.ai The synthesis of these derivatives is of significant interest for studying metabolic processes.

Mercapturic acids like N-acetyl-S-(2-hydroxyethyl)cysteine are the end products of a metabolic pathway that begins with the conjugation of an electrophilic compound with glutathione (B108866) (GSH). ontosight.ai This initial conjugation is followed by a series of enzymatic modifications that ultimately lead to the formation of the N-acetylcysteine derivative. For example, N-acetyl-S-(2-hydroxyethyl)cysteine can be formed from the metabolism of vinyl chloride via chloroethylene oxide intermediates, which are then conjugated with GSH and subsequently acetylated.

The formation of other mercapturic acids follows a similar pattern. For instance, N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine is a metabolite of acrylonitrile (B1666552), formed through conjugation with GSH and subsequent acetylation. smolecule.com The study of these metabolic pathways is crucial for understanding how the body processes and eliminates toxic compounds.

Research has also explored the formation of mercapturic acids from α,β-unsaturated nitriles. Studies in rats have shown that administration of acrylonitrile leads to the excretion of both N-acetyl-S-(2-cyanoethyl)-L-cysteine and N-acetyl-S-(2-hydroxyethyl)-L-cysteine. psu.edu The formation of the hydroxyethyl (B10761427) derivative is proposed to occur via an intermediate epoxide. psu.edu

The targeted synthesis of S-substituted cysteine derivatives can be achieved through various chemical strategies. One common method involves the reaction of N-acetyl-L-cysteine with an appropriate electrophile. For example, the synthesis of N-acetyl-S-(2,4-dimethylbenzene)-L-cysteine can be accomplished by reacting N-acetyl-L-cysteine with a suitable 2,4-dimethylphenyl precursor.

Another approach involves the nucleophilic ring-opening of epoxides with N-acetyl-L-cysteine, which can produce regioisomers that may require separation by techniques like high-performance liquid chromatography (HPLC). The synthesis of selenocysteine (B57510) derivatives, which can serve as prodrugs, has been achieved by reacting β-chloroalanine with substituted phenylselenol compounds or by reducing selenocystine (B224153) to selenocysteine followed by reaction with alkyl or benzyl (B1604629) halides. acs.org

The development of synthetic methods for S-aryl-cysteines is also an active area of research, with applications as intermediates for pharmaceutically active compounds. google.com These methods often involve the coupling of cysteine with aryl halides under specific reaction conditions to achieve enantioselective synthesis. google.com

Table 1: Examples of Synthesized S-Substituted Cysteine Derivatives

| Compound Name | Precursors | Synthetic Approach | Reference |

|---|---|---|---|

| N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine | N-acetyl-L-cysteine, 2,4-dimethylphenyl precursor | Nucleophilic substitution | |

| N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine | Cysteine derivatives | Acetylation | |

| N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine | Acrylonitrile, Glutathione | Conjugation and acetylation | smolecule.com |

| Se-substituted selenocysteine derivatives | β-chloroalanine, substituted phenylselenol compounds | Reaction with substituted phenylselenol compounds | acs.org |

Reactivity and Derivatization Studies of the Hydroxyethylcysteine Thiol Group

The thiol group of cysteine is a highly reactive nucleophile, making it a key site for chemical modifications and derivatization. creative-proteomics.comnih.gov This reactivity is central to many biological processes and synthetic applications.

The thiol group can be readily alkylated by various electrophiles. creative-proteomics.com For example, iodoacetamide (B48618) and N-ethylmaleimide are common alkylating agents that form stable thioether bonds with cysteine residues. creative-proteomics.com This reactivity is often exploited in proteomics to block disulfide bond formation and to label proteins for analysis. creative-proteomics.com

The reactivity of the thiol group is also pH-dependent, with the deprotonated thiolate form being the more reactive species. nih.gov This property can be utilized to control the selectivity of reactions involving cysteine.

Derivatization of the thiol group can also be achieved through Michael addition reactions with α,β-unsaturated compounds. researchgate.net Maleimide derivatives, for instance, are highly reactive towards thiols and are widely used for bioconjugation. researchgate.net Furthermore, thiol-disulfide exchange reactions are another important class of reactions involving the cysteine thiol group, playing a crucial role in protein folding and other cellular processes. nih.gov

In the context of HEC, the thiol group can be derivatized to introduce new functionalities. For example, the formation of S,S-(2-hydroxyethyl)thiocysteine has been observed from the derivatization of cysteine residues with 2-mercaptoethanol. nih.gov Recent research has also focused on the photocatalytic activation of the C–S bond in cysteine derivatives for the synthesis of heteroaryl amino acids, demonstrating a novel approach to cysteine modification. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| S-(2-hydroxyethyl)cysteine (HEC) |

| N-acetyl-L-cysteine |

| N-acetyl-S-(2-hydroxyethyl)-L-cysteine |

| Glutathione (GSH) |

| Vinyl chloride |

| Chloroethylene oxide |

| Acrylonitrile |

| N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine |

| N-acetyl-S-(2-cyanoethyl)-L-cysteine |

| N-acetyl-S-(2,4-dimethylbenzene)-L-cysteine |

| Selenocysteine |

| β-chloroalanine |

| S-aryl-L-cysteine |

| Iodoacetamide |

| N-ethylmaleimide |

| 2-mercaptoethanol |

| S,S-(2-hydroxyethyl)thiocysteine |

| N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine |

| Se-substituted selenocysteine derivatives |

| S-Aryl-cysteines |

| Cysteine synthase |

| Serine |

| Iodoethanol-d4 |

| Pyridine |

| Acetonitrile |

| Aryl halides |

| 2,4-dimethylphenyl precursor |

| Epoxides |

| Phenylselenol compounds |

| Selenocystine |

| Alkyl halides |

| Benzyl halides |

Oxidation Reactions and Disulfide Formation

The thiol group of hydroxyethylcysteine is susceptible to oxidation, a reaction of significant importance in biological systems and synthetic applications. Oxidation can lead to the formation of a disulfide bond, linking two molecules of hydroxyethylcysteine to form a dimer, or it can result in the formation of unsymmetrical disulfides with other thiol-containing molecules. organic-chemistry.orgbachem.com The generation of disulfide bridges is a key process in the folding and stabilization of the tertiary structures of peptides and proteins. bachem.com

Various methods have been developed to achieve the oxidation of cysteine derivatives like hydroxyethylcysteine. A common and mild method is air oxidation, where the reaction is carried out in the presence of atmospheric oxygen, typically at a pH between 7.5 and 8. bachem.com The progress of this reaction is often monitored using high-performance liquid chromatography (HPLC). To accelerate the process, additives such as dimethyl sulfoxide (B87167) (DMSO) or hydrogen peroxide (H₂O₂) can be used, although H₂O₂ is avoided if other easily oxidizable residues like methionine are present. bachem.com

More sophisticated methods for disulfide bond formation have also been developed to address challenges in synthesizing complex peptides with multiple disulfide linkages. nih.gov These include:

Thallium(III) trifluoroacetate (B77799) oxidation: This reagent is a mild oxidant that can cleave various S-protecting groups of cysteine and facilitate the spontaneous formation of a disulfide bond. nih.gov

Sulfoxide-directed disulfide bond formation: This method involves the formation of a disulfide bond at the sulfur atom of a cysteine sulfoxide derivative upon reaction with a thiol. nih.gov

Silylchloride-sulfoxide procedure: A combination of methyltrichlorosilane (B1216827) and diphenylsulfoxide in trifluoroacetic acid can efficiently cleave S-protecting groups and promote disulfide formation. nih.gov

Furthermore, convenient methods for synthesizing unsymmetrical disulfides under mild conditions have been reported, utilizing organophosphorus sulfenyl bromides as activating agents. organic-chemistry.orgorganic-chemistry.org This approach allows for the coupling of L-cysteine derivatives with various thiols, including those with neutral, basic, or acidic functionalities, with good to excellent yields while preserving the stereochemistry of the L-cysteine. organic-chemistry.org Photocatalytic aerobic oxidation of thiols using catalysts like samarium-oxo/hydroxy clusters also presents a chemoselective method for disulfide synthesis without overoxidation. organic-chemistry.org

Table 1: Selected Oxidation Reactions for Disulfide Formation

| Oxidizing Agent/Method | Substrate(s) | Key Features |

|---|---|---|

| Air Oxidation | Peptides containing Cys(Trt) | Mild conditions, pH 7.5-8, can be accelerated with DMSO or H₂O₂. bachem.com |

| Thallium(III) trifluoroacetate | S-protected cysteine peptides | Mild oxidant, cleaves S-protecting groups with spontaneous disulfide formation. nih.gov |

| Sulfoxide-directed formation | Cys(R)(O) and Cys(R') | Forms disulfide bond at the sulfoxide sulfur. nih.gov |

| Silylchloride-sulfoxide | S-protected cysteine peptides | Uses methyltrichlorosilane and diphenylsulfoxide in trifluoroacetic acid. nih.gov |

| Organophosphorus sulfenyl bromide | L-cysteine derivatives and various thiols | Forms unsymmetrical disulfides with high yields under mild conditions. organic-chemistry.org |

Nucleophilic Substitution Reactions Involving Hydroxyl and Other Side Chain Groups

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where an electron-rich nucleophile attacks an electron-deficient electrophilic center, replacing a leaving group. wikipedia.orgmasterorganicchemistry.com In the context of hydroxyethylcysteine and its derivatives, the hydroxyl group and other side chain functionalities can participate in such reactions, allowing for further chemical modification.

The general form of a nucleophilic substitution reaction can be represented as:

Nuc: + R-LG → R-Nuc + LG:

Here, Nuc: is the nucleophile, R-LG is the substrate with the leaving group (LG), and R-Nuc is the product. wikipedia.org

The reactivity in nucleophilic substitution reactions is influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. ksu.edu.sa These reactions can proceed through two primary mechanisms: Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution). libretexts.org

Sₙ1 Reactions: These are two-step reactions that proceed through a carbocation intermediate. They are favored by tertiary, allylic, and benzylic substrates, weak nucleophiles, and polar protic solvents. libretexts.org

Sₙ2 Reactions: These are single-step, concerted reactions where the nucleophile attacks at the same time the leaving group departs. They are favored by primary and secondary substrates, strong nucleophiles, and polar aprotic solvents. libretexts.org The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. ksu.edu.sa

For hydroxyethylcysteine, the side chain contains a primary hydroxyl group. This hydroxyl group can act as a nucleophile itself or can be converted into a better leaving group to facilitate substitution by other nucleophiles. For instance, protonation of the hydroxyl group in an acidic medium converts it into a good leaving group (water), allowing for substitution.

An example of a nucleophilic substitution reaction is the Finkelstein reaction, which involves halide exchange. wikipedia.org While not directly involving the hydroxyl group, it exemplifies the principles that can be applied to modify derivatives of hydroxyethylcysteine. The Kolbe nitrile synthesis, another example, involves the reaction of alkyl halides with cyanides. wikipedia.org

The hydroxyl group can also be involved in intramolecular nucleophilic substitution reactions, such as the Wenker synthesis for forming aziridines from aminoalcohols. wikipedia.org

Table 2: Factors Influencing Nucleophilic Substitution Reactions

| Factor | Sₙ1 Reaction | Sₙ2 Reaction |

|---|---|---|

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic | Polar aprotic |

| Mechanism | Two steps, carbocation intermediate | One concerted step |

| Stereochemistry | Racemization | Inversion of configuration |

Biochemical Pathways and Metabolic Transformations of Hydroxyethylcysteine

Endogenous Biosynthesis and Catabolism of Hydroxyethylcysteine (B131558) in Biological Systems

The formation of S-(2-hydroxyethyl)cysteine (Hydroxyethylcysteine) in biological systems is primarily linked to metabolic processes aimed at detoxifying other compounds, rather than being a product of a dedicated endogenous biosynthetic pathway for a primary physiological role. Its presence is an indicator of exposure to certain precursor molecules and the subsequent action of detoxification enzymes.

While microorganisms such as Escherichia coli, Corynebacterium glutamicum, and Pantoea ananatis are central to the fermentative production of L-cysteine, a precursor amino acid, the direct microbial biosynthesis of Hydroxyethylcysteine is not a primary focus of research. nih.gov The industrial production of L-cysteine involves sophisticated metabolic engineering to enhance yield and secretion. nih.govgoogle.comgoogle.com Some microbial processes are designed to produce L-cysteine derivatives, such as thiazolidines, through the intracellular condensation of L-cysteine with ketones or aldehydes. google.com The enzymatic machinery for sulfur metabolism in microbes is extensive, with some soil organisms capable of producing hydrogen sulfide (B99878) (H₂S) from cysteine via the enzyme cysteine desulfhydrase. nih.gov However, the specific, targeted production of Hydroxyethylcysteine by microorganisms as a primary metabolite has not been established. Its formation in these organisms would likely result from the metabolism of xenobiotics, mirroring the pathways observed in mammals.

In mammals, Hydroxyethylcysteine is not synthesized de novo but is an intermediate metabolite formed during the detoxification of electrophilic compounds. nih.govnih.gov This process, known as the mercapturic acid pathway, begins with the conjugation of the xenobiotic substance with glutathione (B108866) (GSH). nih.govpharmacy180.com

The key enzymatic steps leading to the formation of Hydroxyethylcysteine are:

Glutathione S-Transferase (GST) Catalysis : An electrophilic compound, or its activated metabolite, reacts with the nucleophilic thiol group of glutathione. This reaction is most often catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.govwashington.edu The product of this initial step is a glutathione S-conjugate.

Gamma-Glutamyltransferase (γ-GT) Action : The glutathione conjugate is then processed by the enzyme γ-glutamyltransferase, which removes the γ-glutamyl residue. pharmacy180.commdpi.com This results in the formation of a cysteinylglycine (B43971) S-conjugate.

Dipeptidase Cleavage : Various peptidases act on the cysteinylglycine S-conjugate to cleave the glycine (B1666218) residue, yielding the cysteine S-conjugate. nih.govpharmacy180.com In the context of ethylene (B1197577) oxide or vinyl chloride metabolism, this product is S-(2-hydroxyethyl)-L-cysteine.

N-Acetylation : The final step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate's free amino group by N-acetyltransferase, producing a mercapturic acid. pharmacy180.commdpi.com The resulting metabolite, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), is more water-soluble and readily excreted in the urine. nih.govnih.gov

Therefore, Hydroxyethylcysteine is a crucial, but transient, intermediate in a multi-step enzymatic detoxification pathway.

Role of Hydroxyethylcysteine in Xenobiotic Metabolism and Detoxification

The formation of Hydroxyethylcysteine is a hallmark of the body's defense mechanism against a wide array of reactive, electrophilic chemicals. This pathway serves to neutralize their reactivity and facilitate their removal from the body.

Glutathione is a tripeptide (γ-glutamyl-cysteinyl-glycine) with a highly reactive thiol (-SH) group, making it a potent nucleophile. pharmacy180.com This property allows it to readily react with electrophilic compounds, which are often toxic, carcinogenic, or mutagenic due to their tendency to react with cellular macromolecules like DNA and proteins. pharmacy180.com The conjugation with glutathione is a critical detoxification route that protects tissues from these reactive agents. pharmacy180.com

The process begins when an electrophilic xenobiotic forms a thioether bond with glutathione, a reaction often accelerated by GSTs. nih.gov The resulting glutathione S-conjugate is then sequentially metabolized, as described in section 3.1.2, to form the corresponding cysteine S-conjugate (e.g., Hydroxyethylcysteine). nih.gov This cysteine conjugate is then typically acetylated to form a mercapturic acid, which is excreted. nih.govnih.gov N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) is the common urinary end-product for a variety of chemicals that can introduce a hydroxyethyl (B10761427) group into the body. nih.gov The formation of these conjugates represents a detoxification event, converting a reactive substance into a more easily excretable, less harmful metabolite.

Several common environmental and industrial chemicals are known to be metabolized via pathways that generate Hydroxyethylcysteine and its N-acetylated derivative, HEMA. The presence of HEMA in urine is often used as a biomarker of exposure to these parent compounds. nih.govnih.gov

For example, the dental resin monomer 2-hydroxyethyl methacrylate (B99206) (HEMA) is known to be detoxified by forming adducts with N-acetylcysteine (NAC), demonstrating the reactivity of electrophilic agents with cysteine's thiol group. researchgate.netjst.go.jp

| Environmental Agent | Significance/Source of Exposure |

|---|---|

| Ethylene Oxide | Industrial chemical used for sterilization and synthesis. nih.gov |

| Vinyl Chloride | Used in the production of polyvinyl chloride (PVC). nih.gov |

| Ethylene Dibromide | Previously used as a pesticide and gasoline additive. nih.gov |

| Acrylamide | Found in certain cooked foods and used in industrial processes. semanticscholar.org |

| Acrylonitrile (B1666552) | Used in the production of plastics and fibers. semanticscholar.org |

| Tobacco Smoke Constituents | Smokers exhibit significantly higher levels of urinary HEMA compared to non-smokers. nih.gov |

Intermediary Metabolism and Integration of Hydroxyethylcysteine within Sulfur Amino Acid Homeostasis

The metabolism leading to Hydroxyethylcysteine formation is intrinsically linked to the broader homeostasis of sulfur-containing amino acids, primarily cysteine and methionine. pharmaceuticalintelligence.com The body's supply of cysteine is derived either from the diet or synthesized from the essential amino acid methionine via the transsulfuration pathway. nih.govresearchgate.net

This pool of cysteine has several metabolic fates: incorporation into proteins, synthesis of hydrogen sulfide (H₂S), or catabolism. nih.govnih.govresearchgate.net A crucial function of cysteine is serving as a precursor for the synthesis of glutathione. researchgate.net The detoxification pathway that produces Hydroxyethylcysteine conjugates relies entirely on the availability of glutathione. Consequently, significant exposure to electrophilic xenobiotics can place a demand on the cellular glutathione pool, which must be replenished through de novo synthesis from its constituent amino acids, including cysteine.

Molecular and Cellular Mechanisms of Hydroxyethylcysteine Action

Mechanistic Investigations of Hydroxyethylcysteine (B131558) Interactions with Biological Macromolecules

Direct studies detailing the interactions of S-(2-hydroxyethyl)cysteine with biological macromolecules are limited. However, insights can be drawn from the extensive research on ethylene (B1197577) oxide, which forms adducts with proteins and nucleic acids, leading to the formation of S-(2-hydroxyethyl)cysteine on protein cysteine residues.

Protein-Hydroxyethylcysteine Adduct Formation and Structural Consequences

The formation of S-(2-hydroxyethyl)cysteine adducts on proteins is a primary consequence of exposure to ethylene oxide. The highly reactive epoxide ring of ethylene oxide is susceptible to nucleophilic attack by amino acid residues in proteins. Cysteine, with its nucleophilic sulfhydryl group, is a key target for this alkylation reaction, resulting in the formation of S-(2-hydroxyethyl)cysteine. nih.govvt.eduoup.com Other amino acids such as histidine and the N-terminal valine in hemoglobin can also be modified by ethylene oxide. nih.govnih.gov

The structural consequences of S-(2-hydroxyethyl)cysteine formation on proteins are not yet fully elucidated but are presumed to be significant. The addition of a hydroxyethyl (B10761427) group to a cysteine residue can alter the local protein conformation, potentially impacting its structure and function. Such modifications can disrupt disulfide bond formation, which is crucial for the tertiary structure and stability of many proteins. Furthermore, if the modified cysteine residue is located within an enzyme's active site or a critical binding domain, the adduction could lead to partial or complete loss of biological activity. vt.edu Studies on the reaction of ethylene oxide with chymotrypsin have shown a progressive reduction in its proteolytic activity, suggesting that modification of key amino acid residues impairs its function. vt.edu

Table 1: Amino Acid Residues Targeted by Ethylene Oxide

| Amino Acid Residue | Nucleophilic Site | Resulting Adduct |

| Cysteine | Sulfhydryl group (-SH) | S-(2-hydroxyethyl)cysteine |

| Histidine | Imidazole ring nitrogens | N-τ-(2-hydroxyethyl)histidine or N-π-(2-hydroxyethyl)histidine |

| N-terminal Valine | α-amino group (-NH2) | N-(2-hydroxyethyl)valine |

Nucleic Acid Interactions and Molecular Alterations by Hydroxyethylcysteine-Related Intermediates

Direct interaction of S-(2-hydroxyethyl)cysteine with nucleic acids has not been extensively documented. The primary mechanism of nucleic acid damage related to this compound stems from its precursor, ethylene oxide. Ethylene oxide is a known genotoxic agent that can directly alkylate DNA bases. The major DNA adduct formed is 7-(2-hydroxyethyl)guanine (7-HEG). nih.govnih.gov The formation of this adduct can lead to depurination, creating an abasic site in the DNA, which can result in mutations if not properly repaired.

While S-(2-hydroxyethyl)cysteine itself is not considered the primary DNA-damaging agent, its formation is an indicator of exposure to ethylene oxide and, therefore, correlates with the potential for DNA adduction. It is plausible that reactive intermediates formed during the metabolism of S-(2-hydroxyethyl)cysteine could potentially interact with nucleic acids, but this remains an area for further research.

Enzyme Modulation and Inhibition by Hydroxyethylcysteine and its Derivatives

The role of S-(2-hydroxyethyl)cysteine in enzyme modulation and inhibition is not well-defined. However, based on the reactivity of its precursor and the nature of the adduct, several potential mechanisms can be hypothesized.

Hydroxyethylcysteine as an Enzyme Substrate or Cofactor

There is currently limited evidence to suggest that S-(2-hydroxyethyl)cysteine acts as a common enzyme substrate or cofactor. It is primarily considered a metabolite and a biomarker of exposure to ethylene oxide. nih.gov However, it is possible that certain cellular enzymes, such as those involved in cysteine metabolism or detoxification pathways, may recognize and process S-(2-hydroxyethyl)cysteine. For instance, studies have shown that a methionine auxotroph of Escherichia coli can accumulate S-(2-hydroxyethyl) derivatives of L-cysteine when cultured with 2-mercaptoethanol, suggesting some level of metabolic interaction. nih.gov

Allosteric and Active Site Interactions with Hydroxyethylcysteine

The formation of S-(2-hydroxyethyl)cysteine adducts within or near the active site of an enzyme is likely to cause inhibition. The covalent modification of a catalytic cysteine residue would directly block its function in enzymatic reactions. dundee.ac.uk Even if the modification occurs at a site distal to the active center, it could induce conformational changes that allosterically inhibit enzyme activity. The introduction of the hydroxyethyl group can disrupt the precise three-dimensional structure required for substrate binding and catalysis.

Cellular Responses to Hydroxyethylcysteine in In Vitro Systems

Direct in vitro studies focusing solely on the cellular responses to S-(2-hydroxyethyl)cysteine are scarce. Most of the available data comes from studies investigating the effects of its precursors or related compounds. For example, studies on 2-hydroxyethyl methacrylate (B99206) (HEMA), a compound that can form adducts with cysteine, have shown that it can induce cytotoxicity and DNA damage in vitro. jst.go.jpnih.gov The detoxification of HEMA can occur through adduct formation with N-acetylcysteine, a precursor of cysteine. researchgate.net

Research on S-(2-carboxyethyl)-L-cysteine (β-CEC), a structural homolog of S-carboxymethyl-L-cysteine, has demonstrated that in renal tubular epithelial cells, it is not acutely cytotoxic but can activate the antioxidant Nrf2 pathway and induce amino acid stress signaling. nih.govsemanticscholar.orgmdpi.com These findings suggest that S-alkylated cysteine derivatives can modulate cellular stress response pathways. Given that S-(2-hydroxyethyl)cysteine is a product of cellular exposure to the toxicant ethylene oxide, it is plausible that its presence could trigger similar stress and detoxification responses in cells.

Table 2: Investigated In Vitro Effects of Related Cysteine Adducts

| Compound | Cell Line | Observed Effects |

| 2-hydroxyethyl methacrylate (HEMA) | Human peripheral blood lymphocytes, A549 lung-tumor cells | DNA damage, apoptosis, cell-cycle delay nih.gov |

| 2-hydroxyethyl methacrylate (HEMA) | Murine keratinocytes (Pam212) | Induction of IL-1α release jst.go.jp |

| S-(2-carboxyethyl)-L-cysteine (β-CEC) | Renal tubular epithelial cells (NRK-52E) | Activation of Nrf2 pathway, induction of amino acid stress signaling nih.govsemanticscholar.orgmdpi.com |

Modulation of Cellular Redox Status and Oxidative Stress Response Pathways

Hydroxyethylcysteine is implicated in the modulation of cellular redox homeostasis, primarily through its interaction with pathways designed to counteract oxidative stress. While direct studies on Hydroxyethylcysteine are limited, research on structurally related S-alkyl-cysteine compounds provides insights into its potential mechanisms.

One of the key pathways in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). However, upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 can be modified, leading to the dissociation and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes.

The table below summarizes key proteins involved in the oxidative stress response that may be influenced by compounds like Hydroxyethylcysteine.

| Protein | Function in Oxidative Stress Response | Potential Modulation by Hydroxyethylcysteine |

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Master transcriptional regulator of antioxidant and detoxifying genes. | Potential for indirect activation through modification of its inhibitor, Keap1. |

| Keap1 (Kelch-like ECH-associated protein 1) | Cytoplasmic inhibitor of Nrf2; senses oxidative stress through its reactive cysteine residues. | Possible target for adduction by Hydroxyethylcysteine, leading to Nrf2 release. |

| Antioxidant Response Element (ARE) | DNA sequence in the promoter region of Nrf2 target genes. | Upregulation of genes containing AREs is a likely downstream effect of Nrf2 activation. |

| Heme oxygenase-1 (HO-1) | An antioxidant enzyme induced by Nrf2, which catabolizes heme into biliverdin, iron, and carbon monoxide. | Potential for increased expression following Nrf2 activation. |

| NAD(P)H quinone dehydrogenase 1 (NQO1) | A detoxifying enzyme regulated by Nrf2 that catalyzes the two-electron reduction of quinones. | Potential for increased expression following Nrf2 activation. |

Effects on Cellular Signaling Cascades and Transcriptional Regulation

The modification of proteins by small molecules like Hydroxyethylcysteine can have significant effects on cellular signaling cascades and subsequent transcriptional regulation. These cascades are complex networks that transmit signals from the cell surface to intracellular targets, ultimately altering gene expression and cellular function.

Research on S-(2-carboxyethyl)-L-cysteine (β-CEC) has shown that it can induce amino acid stress signaling. drugbank.com This suggests that Hydroxyethylcysteine might also trigger specific stress-responsive signaling pathways. The modification of cysteine residues within signaling proteins, such as kinases and phosphatases, is a well-established mechanism for regulating their activity. nih.gov Therefore, the formation of Hydroxyethylcysteine adducts on these proteins could alter their function and modulate downstream signaling events.

While direct evidence for Hydroxyethylcysteine's effect on specific signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway is not yet available, the general role of cysteine modifications in regulating these cascades is well-documented. The MAPK pathways are crucial for a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and their regulation by redox modifications is an area of active investigation.

The ultimate consequence of altered signaling is a change in the transcriptional landscape of the cell. By influencing the activity of transcription factors, either directly or through upstream signaling events, Hydroxyethylcysteine could lead to changes in the expression of a variety of genes. The activation of the Nrf2 pathway, as discussed previously, is a prime example of how a small molecule can induce a broad transcriptional response to enhance cellular protection.

Structural Biology and Computational Studies of Hydroxyethylcysteine-Protein Complexes

Understanding the interaction of Hydroxyethylcysteine with proteins at a molecular level is crucial for elucidating its mechanism of action. Structural biology techniques, coupled with computational methods, provide detailed insights into these interactions.

X-ray Crystallography and NMR Spectroscopy of Modified Proteins

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including proteins and their complexes with small molecules. The Protein Data Bank (PDB), a repository for the 3D structural data of large biological molecules, contains an entry (PDB ID: 1VSH) for human thymidylate synthase in a complex with S-(2-hydroxyethyl)cysteine. nih.gov

Thymidylate synthase is a crucial enzyme in the synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. The crystal structure reveals the precise atomic interactions between Hydroxyethylcysteine and the amino acid residues within the active site of the enzyme. In this structure, the Hydroxyethylcysteine molecule is covalently bound to a cysteine residue of the protein, forming a disulfide bond. The hydroxyethyl group of the adduct is positioned within the binding pocket, making specific contacts with the surrounding amino acids. This detailed structural information provides a basis for understanding how Hydroxyethylcysteine can modify protein function.

The table below summarizes the key details of the PDB entry 1VSH.

| PDB ID | Protein Name | Ligand | Resolution (Å) | Key Structural Feature |

| 1VSH | Human Thymidylate Synthase | S-(2-hydroxyethyl)cysteine (OCY) | 2.10 | Covalent disulfide bond between the ligand and a cysteine residue in the protein's active site. |

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for studying protein structure and dynamics in solution. While specific NMR studies detailing the interaction of Hydroxyethylcysteine with proteins are not widely available in the current literature, NMR is a powerful tool for characterizing protein-ligand interactions, including the formation of covalent adducts. It can provide information on which specific amino acid residues are involved in binding and can also probe conformational changes in the protein upon ligand binding.

Molecular Dynamics Simulations of Hydroxyethylcysteine-Involved Biological Processes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the dynamic nature of protein-ligand interactions that are often difficult to capture with static experimental techniques like X-ray crystallography.

Currently, there is a lack of published molecular dynamics simulation studies specifically focused on Hydroxyethylcysteine-protein complexes. However, the availability of the crystal structure of Hydroxyethylcysteine bound to thymidylate synthase (PDB: 1VSH) provides an excellent starting point for such computational studies. MD simulations could be employed to:

Investigate the stability of the Hydroxyethylcysteine-protein adduct over time.

Analyze the detailed network of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

Simulate the conformational changes that may occur in the protein upon binding of Hydroxyethylcysteine.

Explore the potential for Hydroxyethylcysteine to interact with other proteins and biological macromolecules.

By providing a dynamic view of these interactions, molecular dynamics simulations have the potential to significantly enhance our understanding of the biological processes involving Hydroxyethylcysteine.

Advanced Analytical Techniques for Hydroxyethylcysteine and Its Metabolites

Chromatographic Methodologies for Hydroxyethylcysteine (B131558) Detection and Quantification

Chromatographic techniques are fundamental for the separation, detection, and quantification of hydroxyethylcysteine and its related metabolites from complex biological matrices. ijrpc.com These methods are prized for their ability to resolve structurally similar compounds, which is essential for accurate analysis. ijrpc.com The choice of a specific chromatographic method often depends on the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample. ijrpc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydroxyethylcysteine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. foodresearchlab.com For the analysis of non-volatile compounds like hydroxyethylcysteine, derivatization is a necessary step to increase volatility and thermal stability. oup.com

In the context of hydroxyethylcysteine analysis, GC-MS has been employed for the determination of its metabolites in urine. For instance, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), a key metabolite, can be analyzed using GC-MS after derivatization. oup.comnih.gov One common derivatization agent is diazomethane, which methylates the carboxylic acid group, making the molecule more amenable to GC analysis. oup.com Another approach involves the use of silylation reagents to increase volatility. nih.gov

A study detailing the analysis of urinary mercapturic acid conjugates, including HEMA, highlighted the use of GC-MS for sensitive and specific quantification. researchgate.net While some earlier GC-MS methods for HEMA were primarily qualitative, advancements have led to the development of quantitative approaches. oup.com The mass spectrum of derivatized HEMA provides characteristic fragmentation patterns that allow for its unambiguous identification and quantification. For example, the methyl ester of N-acetyl-S-(1-cyanoethenyl)-L-cysteine, an artificial product formed from the dehydration of N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine methyl ester in the GC injector, has been identified through its mass spectrum. nih.gov

Table 1: GC-MS Parameters for the Analysis of Hydroxyethylcysteine Metabolites

| Parameter | Value/Condition | Reference |

| Derivatization Agent | Diazomethane | oup.com |

| Derivatization Product | Methylated HEMA | oup.comnih.gov |

| Injection Mode | Splitless | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Mass Analyzer | Quadrupole | nih.gov |

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Hydroxyethylcysteine Metabolite Profiling

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become an indispensable tool for metabolite profiling due to its high sensitivity, selectivity, and applicability to a wide range of non-volatile and polar compounds without the need for derivatization. nih.govthermofisher.com This makes it particularly well-suited for the analysis of hydroxyethylcysteine and its metabolites in biological fluids like urine and plasma. nih.govmdpi.com

Several LC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple metabolites. nih.gov For example, a rapid resolution liquid chromatography-electrospray ionization tandem mass spectrometry (RRLC-MS-MS) method was developed to simultaneously identify and quantify N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA) and N-acetyl-S-(2-hydroxyethyl)-cysteine (HEMA) in human urine. nih.gov This method demonstrated excellent recovery rates and linearity over a significant concentration range. nih.gov The use of smaller particle size columns in RRLC can lead to lower detection limits, reduced ion suppression, and shorter analysis times. nih.gov

Isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is another robust technique used for the accurate quantification of HEMA in urine. nih.govnih.gov This method involves the use of a stable isotope-labeled internal standard, which compensates for variations in sample preparation and matrix effects, leading to high accuracy and precision. researchgate.netnih.gov The limit of detection for HEMA using this technique can be as low as 0.68 µg/L in a 1-mL urine sample. nih.gov

Table 2: LC-MS Methods for Hydroxyethylcysteine Metabolite Analysis

| Method | Analytes | Matrix | Key Findings | Reference(s) |

| RRLC-MS-MS | CEMA and HEMA | Human Urine | Linear range for HEMA: 0.2-40.0 ng/mL; Recovery: 98.2-106.0% | nih.gov |

| HPLC-MS/MS | HEMA | Human Urine | Limit of detection: 0.68 µg/L; High accuracy and precision | nih.govnih.gov |

| LC-QTOF-MS | Homocysteine and related metabolites | Plasma | Detected 13 metabolites related to the homocysteine metabolic pathway | mdpi.com |

Spectroscopic and Spectrometric Approaches to Hydroxyethylcysteine Characterization

Spectroscopic and spectrometric techniques are vital for the structural elucidation and characterization of hydroxyethylcysteine and its conjugates. nih.goviyte.edu.tr These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compounds. uu.nlnumberanalytics.com

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Hydroxyethylcysteine Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds. aocs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule. aocs.org

In the study of hydroxyethylcysteine, NMR is crucial for characterizing its conjugates and metabolites. nactem.ac.uk For example, high-resolution ¹H NMR spectroscopy can be used to identify intact glucosinolates, which are structurally related to cysteine conjugates, without the need for derivatization. nih.gov The chemical shifts and coupling constants of the protons in the hydroxyethyl (B10761427) and cysteine moieties provide definitive structural information. While specific NMR data for hydroxyethylcysteine itself is not extensively detailed in the provided results, the principles of NMR spectroscopy are broadly applicable for its structural analysis. researchgate.nethmdb.ca Predicted ¹³C NMR spectral data for hydroxyethylcysteine is available in some databases. drugbank.com

UV-Vis and Fluorescence Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are valuable techniques for studying the interactions of molecules with other substances and for quantitative analysis. uu.nltechnologynetworks.com

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which is related to its electronic transitions. technologynetworks.com The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic properties of a compound. msu.edu For L-cysteine, a parent compound of hydroxyethylcysteine, the maximum absorbance in a phosphate (B84403) buffer (pH 8.0) has been determined to be 232 nm. ijbpas.com This information can be utilized in the development of spectrophotometric methods for quantification. ijbpas.com UV-Vis spectroscopy can also be used to monitor reactions involving hydroxyethylcysteine. uoguelph.ca

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. numberanalytics.com This technique can be used to study protein-ligand interactions, conformational changes in proteins, and enzyme kinetics. numberanalytics.comunito.it While direct fluorescence studies on hydroxyethylcysteine are not extensively reported, its interaction with fluorescent probes or its effect on the fluorescence of proteins could be a viable area of investigation. unimore.itnih.gov For instance, changes in the fluorescence spectrum of a protein upon binding to a hydroxyethylcysteine conjugate could provide information about the binding affinity and the local environment of the binding site. unito.it

Table 3: Spectroscopic Properties of Cysteine-Related Compounds

| Compound | Technique | Wavelength (nm) | Observation | Reference |

| L-Cysteine | UV-Vis Spectroscopy | 232 | Maximum Absorbance (λmax) | ijbpas.com |

| Tryptophan in Proteins | Fluorescence Spectroscopy | 307-353 | Emission Maxima | unito.it |

Electrochemical and Biosensor Development for Hydroxyethylcysteine Monitoring

Electrochemical sensors and biosensors offer promising platforms for the rapid, sensitive, and selective monitoring of hydroxyethylcysteine and related compounds. uzh.chmq.edu.au These devices convert a biological or chemical recognition event into a measurable electrical signal. frontiersin.orgconductivetech.com

The development of electrochemical sensors often involves modifying an electrode surface with materials that enhance sensitivity and selectivity. princeton.edu For example, nanomaterials like graphene and gold nanoparticles are frequently used due to their high surface area and excellent conductivity. princeton.edumdpi.com While specific electrochemical sensors for hydroxyethylcysteine are not detailed, the principles can be extrapolated from sensors developed for similar molecules like homocysteine. A biosensor for homocysteine has been developed using recombinant cystathionine (B15957) β-synthase immobilized on a nanoporous gold electrode. mdpi.com This sensor demonstrated high sensitivity and selectivity, with a low detection limit of 1.31 µM. mdpi.com

Biosensors utilize a biological recognition element, such as an enzyme or an antibody, to specifically interact with the target analyte. azosensors.comresearchgate.net For hydroxyethylcysteine, an enzyme that specifically metabolizes it could be immobilized on an electrode to create a highly specific biosensor. The enzymatic reaction would produce or consume an electroactive species, which is then detected by the transducer. The development of such biosensors could enable real-time and on-site monitoring of hydroxyethylcysteine in various samples. mq.edu.au

Table 4: Performance of a Homocysteine Biosensor

| Parameter | Value/Condition | Reference |

| Biorecognition Element | Recombinant Cystathionine β-Synthase | mdpi.com |

| Electrode Material | Nanoporous Gold | mdpi.com |

| Detection Limit | 1.31 µM | mdpi.com |

| Sensitivity | 10.43 µA mM⁻¹ cm⁻² | mdpi.com |

| Matrix | Urine | mdpi.com |

Voltammetric and Amperometric Detection Principles

In electrochemistry, voltammetric and amperometric techniques are powerful tools for the analysis of electroactive species. researchgate.net These methods rely on applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte.

Voltammetry involves varying the potential applied to a working electrode and measuring the resulting current. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are often employed. sciensage.infosciensage.info In CV, the potential is swept in both forward and reverse directions, providing information about the redox processes (oxidation and reduction) of the analyte. sciensage.info DPV offers high sensitivity by applying pulses of potential on top of a linear voltage ramp, which helps to minimize background currents. mdpi.com For thiol-containing compounds like cysteine, the principle of detection is based on the oxidation of the sulfhydryl (-SH) group at the electrode surface. sciensage.info

Amperometry involves holding the electrode potential constant and measuring the current as a function of time. researchgate.net This technique is particularly useful for flow systems and provides high sensitivity and rapid response times. nih.govresearchgate.net The detection is based on the direct oxidation or reduction of the analyte at a fixed potential, generating a current that is directly proportional to its concentration. researchgate.net Pulsed Amperometric Detection (PAD) is a variation that uses a series of potential pulses for detection, cleaning, and conditioning of the electrode surface, which is particularly useful for analytes that can foul the electrode.

Fabrication and Application of Novel Electrodes for Hydroxyethylcysteine Analysis

The development of novel electrodes, often through chemical modification, is crucial for enhancing the sensitivity, selectivity, and stability of electrochemical sensors. nih.govharvard.edu While specific examples for hydroxyethylcysteine are not available, the strategies used for similar molecules like cysteine provide a clear indication of the methodologies that would be applicable.

Fabrication of Modified Electrodes: The primary goal of electrode modification is to improve its electrochemical properties, such as accelerating electron transfer rates and reducing the overpotential required for the analyte's oxidation. nih.gov Common approaches include:

Nanomaterial Coatings: Modifying the surface of a base electrode (like a glassy carbon electrode, GCE) with nanomaterials is a widespread technique. canatu.com Materials such as carbon nanotubes (CNTs), graphene, and metal or metal oxide nanoparticles (e.g., gold, palladium, zinc oxide) offer a high surface area and excellent conductivity, which enhances the electrochemical signal. nih.govrsc.orgcanatu.com

Polymer Films: Electropolymerization can be used to coat an electrode with a conductive polymer film. These films can selectively preconcentrate the analyte at the electrode surface, thereby increasing the sensitivity of the measurement.

Composite Materials: Combining different materials, such as metal nanoparticles with carbon nanomaterials or inorganic compounds, can create synergistic effects that lead to superior sensor performance. rsc.orgunesp.br For instance, a composite of palladium nanoparticles on a Ti3C2Tx (MXene) matrix has been shown to create a stable and highly sensitive sensor for L-cysteine. rsc.org

Application and Performance: The application of these novel electrodes in the analysis of thiol-containing compounds has demonstrated significant improvements in detection limits and selectivity. For related compounds, modified electrodes have achieved detection limits in the micromolar (µM) to nanomolar (nM) range.

For example, a carbon paste electrode modified with SnSe nanosheets and an ionic liquid was used for the detection of N-acetylcysteine, achieving a low detection limit of 0.02 µM. chemmethod.com Another sensor, based on a glassy carbon electrode modified with a palladium-MXene nanocomposite, detected L-cysteine with a limit of 0.14 µM. rsc.org These sensors also often exhibit good selectivity, meaning they can accurately detect the target analyte even in the presence of other potentially interfering substances commonly found in biological samples, such as ascorbic acid, uric acid, and glucose. rsc.orgrsc.org

While these findings highlight the potential of advanced electrochemical techniques, the absence of specific research on hydroxyethylcysteine means that methods would need to be developed and validated to ensure accurate and reliable quantification of this particular compound.

Emerging Research Frontiers and Applications of Hydroxyethylcysteine in Scientific Investigations

Hydroxyethylcysteine (B131558) as a Research Tool in Protein Chemistry and Engineering

The ability to modify proteins at a molecular level is fundamental to understanding their function and designing novel proteins. numberanalytics.com Hydroxyethylcysteine has emerged as a valuable compound in this endeavor, offering unique possibilities for manipulating protein structure and function.

Disulfide bonds, formed between the thiol groups of cysteine residues, are critical for the structural stability and function of many proteins. wikipedia.org The study of how proteins fold and maintain their structure often involves selectively breaking or preventing these bonds. Hydroxyethylcysteine can be used as a tool in these methodologies. By chemically modifying a cysteine residue to S-(2-hydroxyethyl)cysteine, the thiol group is alkylated, preventing it from participating in disulfide bond formation.

This strategy is advantageous over mutating the cysteine residue to another amino acid, like serine or alanine, because it maintains a similar size and polarity, minimizing significant structural perturbations. For instance, in studies of proteins with multiple cysteine residues, converting a specific cysteine to hydroxyethylcysteine allows researchers to investigate the role of the remaining cysteines in disulfide bonding and protein folding without introducing a potentially disruptive mutation. Research into the interleukin-31 (IL-31) protein, for example, has involved mutating cysteine residues to understand the complex intramolecular disulfide bonding patterns that lead to heterogeneity in the protein's form. google.com The use of hydroxyethylcysteine offers a chemical modification alternative to genetic mutation for such investigations.

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique to introduce novel chemical functionalities, probe protein structure, and modulate biological activity. tocris.comnih.gov Hydroxyethylcysteine has been successfully used as a UAA to alter the function of a DNA-binding protein. nih.govnih.gov

In a landmark study using the cI repressor of bacteriophage λ, researchers switched the DNA-binding specificity of the protein by replacing a key amino acid with S-(2-hydroxyethyl)-cysteine. nih.govnih.gov The wild-type protein uses a lysine (B10760008) residue, which acts as a hydrogen bond donor, to recognize a specific base pair in the DNA operator site. nih.gov Researchers employed a semi-synthetic strategy where they first introduced a cysteine at the target position via site-directed mutagenesis and then chemically modified it to S-(2-hydroxyethyl)-cysteine. nih.gov This new residue, being isosteric (similarly sized) to lysine but having a different hydrogen bonding capability (one donor and one acceptor), altered the repressor's binding preference from a C:G base pair to a T:A base pair. nih.govnih.gov

Table 1: Comparison of Amino Acid Properties in λ-Repressor Engineering This is an interactive table. Click on the headers to sort.

| Amino Acid | Role in Study | Key Functional Group | Hydrogen Bonding Property | Outcome of Incorporation |

|---|---|---|---|---|

| Lysine | Wild-Type Residue | ε-amino (-NH3+) | Donor | Binds specifically to C:G base pair. nih.gov |

| Cysteine | Intermediate | Thiol (-SH) | Reactive handle for chemical modification. | Allows for subsequent conversion to S-(2-hydroxyethyl)cysteine. nih.gov |

| S-(2-hydroxyethyl)cysteine | Unnatural Amino Acid | Hydroxyl (-OH) | Donor & Acceptor | Switches binding specificity to T:A base pair. nih.govnih.gov |

Development of Hydroxyethylcysteine-Based Biomarkers for Environmental Exposure Assessment

Human biomonitoring (HBM) is a critical tool in exposure science, providing a measure of the internal dose of chemicals within the body. mdpi.comnih.gov Metabolites of xenobiotics, or foreign compounds, are frequently used as biomarkers of exposure. researchgate.net Hydroxyethylcysteine and its derivatives, known as mercapturic acids, are important biomarkers for assessing human exposure to a variety of industrial and environmental chemicals. ontosight.airesearchgate.net

The human body detoxifies many reactive, electrophilic chemicals through conjugation with glutathione (B108866), a process that ultimately leads to the excretion of mercapturic acids (N-acetyl cysteine conjugates) in the urine. ontosight.ainih.gov The measurement of these metabolites provides a direct link to exposure.

Several xenobiotic exposures are correlated with urinary levels of specific hydroxyethylcysteine metabolites:

Vinyl Chloride: Exposure to this known carcinogen leads to the formation of N-acetyl-S-(2-hydroxyethyl)cysteine, which is excreted in the urine. nih.gov Its detection serves as a specific biomarker indicating that the body has metabolized vinyl chloride. nih.gov

Ethylene (B1197577) Oxide & 2-Bromoethanol: Both of these compounds are metabolized in the body to produce S-(2-hydroxyethyl)cysteine and its N-acetylated form, N-acetyl-S-(2-hydroxyethyl)cysteine, in the urine. researchgate.net

Acrylonitrile (B1666552): Occupational exposure to acrylonitrile is monitored by measuring its metabolite, N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine, in urine. smolecule.com

Acrolein: The metabolism of acrolein, a component of smoke and other combustion products, can result in the formation of N-acetyl-S-2-carboxy-2-hydroxyethylcysteine. ca.gov

These correlations are fundamental for risk assessment, allowing public health officials and researchers to quantify individual exposure levels and identify at-risk populations. researchgate.netresearchgate.net

Table 2: Hydroxyethylcysteine Metabolites as Biomarkers of Xenobiotic Exposure This is an interactive table. Click on the headers to sort.

| Xenobiotic (Exposure Source) | Key Metabolite(s) | Role of Metabolite | Supporting Findings |

|---|---|---|---|

| Vinyl Chloride | N-acetyl-S-(2-hydroxyethyl)cysteine | Urinary biomarker of exposure. | Formed via glutathione detoxification pathway. nih.gov |

| Ethylene Oxide | S-(2-hydroxyethyl)cysteine, N-acetyl-S-(2-hydroxyethyl)cysteine | Urinary biomarkers of exposure. | Indicates in vivo conversion to a reactive intermediate. researchgate.net |

| Acrylonitrile | N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine | Biomarker for occupational exposure assessment. | Used in toxicology studies to understand metabolic pathways. smolecule.com |

| Acrolein | N-acetyl-S-2-carboxy-2-hydroxyethylcysteine | Urinary biomarker from an epoxidation pathway. | Formed from the reactive metabolite glycidaldehyde. ca.gov |

The field of exposure science is continually evolving, with a strategic push to develop more sensitive and harmonized analytical methods for biomonitoring. researchgate.neteuropa.eu Advances in analytical chemistry are crucial for the accurate quantification of biomarkers like hydroxyethylcysteine metabolites, which are often present at very low concentrations. nih.gov

Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for the analysis of hydroxyethylcysteine derivatives in biological samples, typically urine. nih.gov These methods provide high sensitivity and specificity, allowing for reliable measurement of internal exposure doses. The development of such robust analytical methods is a key strategic objective in modern exposure science, aiming to improve chemical risk assessment and support public health policies. researchgate.neteuropa.eu Furthermore, the move toward "exposome" research, which seeks to capture the totality of environmental exposures throughout a lifetime, relies heavily on the integration of both established and novel biomonitoring techniques to understand the complex interplay between exposures and health. nih.gov

Theoretical and Computational Chemistry of Hydroxyethylcysteine

Theoretical and computational chemistry uses quantum mechanics, classical mechanics, and statistical methods to explain and predict the properties of molecules. ru.nl This field is instrumental in areas like drug design, materials science, and understanding fundamental chemical processes. While hydroxyethylcysteine is utilized in computational protein design studies to model its effects on protein structure and function, dedicated theoretical studies on the intrinsic properties of the hydroxyethylcysteine molecule itself are less common in the literature. numberanalytics.comnostrumbiodiscovery.com

However, the tools of computational chemistry are well-suited to investigate this compound in greater detail. Potential areas of study include:

Quantum Mechanical Calculations: These methods could be used to determine the molecule's electronic structure, conformational preferences, and reaction mechanisms. For example, calculating the potential energy surface could provide insight into its reactivity and how it interacts with other molecules. ru.nl

Molecular Dynamics (MD) Simulations: MD simulations could model the behavior of hydroxyethylcysteine when incorporated as an unnatural amino acid into a protein. Such simulations would reveal how its presence affects the protein's flexibility, dynamics, and interactions with water or other ligands, complementing experimental findings like those from the λ-repressor study. nih.gov

Docking Studies: Computational docking could predict how hydroxyethylcysteine-containing peptides or proteins interact with biological targets, aiding in the design of new therapeutic agents or functional biomolecules.

While specific computational studies on hydroxyethylcysteine are not extensively published, the methodologies of theoretical and computational chemistry represent a significant frontier for gaining a deeper, atom-level understanding of this versatile molecule. chemrxiv.org

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical (QM) methods are pivotal in elucidating the electronic structure and reactivity of molecules, offering insights that are difficult to obtain through experimental means alone. idosr.org For Hydroxyethylcysteine and its related metabolites, QM calculations, particularly Density Functional Theory (DFT), help in understanding their relative stability and kinetic lability. idosr.orgscialert.net

Researchers have employed molecular modeling to investigate the metabolites of industrial chemicals like vinyl chloride, which include S-(2-hydroxyethyl)cysteine and its acetylated form, N-acetyl-S-(2-hydroxyethyl)cysteine. scialert.net Such studies calculate various molecular properties to predict the behavior of these compounds in vivo. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's reactivity; a smaller gap suggests the molecule is more kinetically labile and reactive. scialert.net

For instance, DFT calculations have shown that metabolites like S-formylmethylcysteine and N-acetyl-S-(2-hydroxyethyl)cysteine possess relatively small LUMO-HOMO energy gaps, indicating they are more kinetically labile compared to other metabolites in the same pathway. scialert.net This increased reactivity could influence their biological interactions and potential toxicity, though their high water solubility, also predictable by computational methods, facilitates their elimination from the body. scialert.net

Table 1: Calculated Molecular Properties of Vinyl Chloride Metabolites Using DFT

This table presents data from computational studies investigating the relative stability and reactivity of vinyl chloride metabolites. A smaller LUMO-HOMO energy gap suggests higher kinetic lability.

| Compound | Heat of Formation (kcal/mol) | LUMO Energy (eV) | HOMO Energy (eV) | LUMO-HOMO Gap (eV) |

| S-(2-hydroxyethyl)cysteine | -631.40 | 0.04 | -6.24 | 6.28 |

| N-acetyl-S-(2-hydroxyethyl)cysteine | - | - | - | ~5.2 - 5.9 |

| S-carboxymethylcysteine | -776.69 | -0.45 | -6.34 | 5.89 |

Source: Adapted from molecular modeling studies. scialert.netresearchgate.net

Docking and Scoring Methodologies for Hydroxyethylcysteine-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). schrodinger.comnih.gov This method is crucial in structure-based drug discovery and for understanding molecular recognition. schrodinger.comgmu.edu The process involves a search algorithm, which generates various poses of the ligand in the receptor's binding site, and a scoring function, which ranks these poses based on their predicted binding affinity. nih.govgmu.edu

While direct docking studies of Hydroxyethylcysteine as a primary ligand are not extensively documented, its relevance is highlighted in studies where it appears as a modification of protein residues. For example, in research on human thymidylate synthase (hTS), a key enzyme in DNA synthesis and a target for cancer therapy, a chemical modification of a cysteine residue resulted in S,S(2-hydroxyethyl)cysteine (CME). elifesciences.orgnih.gov

In such studies, computational docking was employed to understand how small molecule inhibitors could bind to pockets at the protein's monomer-monomer interface. elifesciences.orgnih.gov The presence of the hydroxyethyl (B10761427) group on the cysteine residue alters the local chemical environment of the binding pocket, which must be accounted for in the docking simulations to accurately predict ligand interactions. Methodologies like Induced Fit Docking (IFD) are particularly useful in these scenarios, as they allow for flexibility in both the ligand and the protein side chains, providing a more realistic model of the binding event. schrodinger.com The choice of scoring function (e.g., GlideScore, ChemScore) is also critical and can be system-dependent, with some functions performing better for specific types of binding sites. gmu.edu

Table 2: Overview of Selected Molecular Docking Programs and Scoring Functions

This table summarizes various computational tools used for predicting ligand-receptor interactions, which are applicable to studying molecules like Hydroxyethylcysteine.

| Docking Program | Scoring Function(s) | Key Features |

| Glide | GlideScore, Emodel | Uses a hierarchical series of filters and grids to find promising poses; offers different precision modes (HTVS, SP, XP). schrodinger.comgmu.edu |

| GOLD | GoldScore, ChemScore, ASP, PLP | Employs a genetic algorithm to explore ligand flexibility and rotational freedom of receptor hydrogens. gmu.edu |

| ICM | ICM Score | Uses a Monte Carlo-based algorithm for ligand and receptor flexibility simulation. gmu.edu |

| GEMDOCK | Empirical Scoring Function | An evolutionary approach combining global and local search strategies for flexible ligand docking. nih.gov |

Future Directions in Hydroxyethylcysteine Research

The expanding capabilities of biochemical and analytical sciences open new frontiers for investigating Hydroxyethylcysteine, from its metabolic origins to its real-time detection in biological systems.

Exploration of Undiscovered Metabolic Pathways

Hydroxyethylcysteine is a known metabolite formed through the mercapturic acid pathway, a major detoxification route for a wide range of electrophilic xenobiotics. It is recognized as a urinary metabolite of exposure to industrial compounds such as vinyl chloride and ethylene oxide. scialert.netnih.gov The established pathway involves the initial conjugation of the xenobiotic with glutathione (GSH), followed by enzymatic processing to yield the final cysteine conjugate, which may then be N-acetylated.

Future research is poised to explore undiscovered metabolic pathways connected to Hydroxyethylcysteine. A primary area of investigation is the identification of the full spectrum of parent compounds—both endogenous and exogenous—that lead to its formation. While its origin from major industrial chemicals is known, other environmental toxins, dietary components, or even products of oxidative stress could potentially be metabolized to HEC.